molecular formula C24H32F2N12O8P2S2 B10828267 E7766 diammonium salt

E7766 diammonium salt

Cat. No.: B10828267
M. Wt: 780.7 g/mol
InChI Key: HGYDKGHNNZBHIY-KHAHIFMESA-N
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Description

The compound azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[...]dotetraconta-...-nonaene 34-oxide (hereafter referred to as Compound A) is a highly complex phosphazane derivative. Azane (NH₃, ammonia) serves as the simplest hydronitrogen compound , but Compound A extends this framework into a polycyclic system with phosphorus, sulfur, oxygen, and fluorine substituents. Its IUPAC name reflects a bicyclic phosphazane core with heteroatoms and functional groups that confer unique reactivity and stability .

Key structural features of Compound A include:

  • Phosphazane backbone: A cyclodiphosphazane scaffold with P–N bonds, common in flame retardants and supramolecular chemistry .
  • Substituents: Difluoro (F₂), sulfanyl (SH), sulfanylidene (S=), and hydroxy (OH) groups, which modulate electronic and steric properties.
  • Molecular formula: C₂₄H₂₆F₂N₁₀O₈P₂S₂, with 74 atoms and 10 chiral centers .

Properties

Molecular Formula

C24H32F2N12O8P2S2

Molecular Weight

780.7 g/mol

IUPAC Name

azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide

InChI

InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1

InChI Key

HGYDKGHNNZBHIY-KHAHIFMESA-N

Isomeric SMILES

C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N

Canonical SMILES

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N

Origin of Product

United States

Preparation Methods

The synthesis of E7766 (diammonium salt) involves the creation of a macrocycle-bridged structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed to optimize the potency of binding to dimerized STING proteins of different genetic isoforms . Industrial production methods for E7766 (diammonium salt) are also not widely available, as it is primarily used for research purposes.

Chemical Reactions Analysis

E7766 (diammonium salt) primarily functions as a STING agonist. It undergoes interactions with STING proteins, leading to the activation of the interferon pathway. The compound has shown potent and consistent activity across various human STING genotypes . The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of STING activation .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its reactivity and coordination abilities. The presence of fluorine atoms and hydroxyl groups enhances its potential for biological activity and interaction with transition metals.

Key Structural Features:

  • Fluorine Substituents : Enhance lipophilicity and biological activity.
  • Hydroxyl Groups : Increase solubility in polar solvents.
  • Sulfanyl and Sulfanylidene Groups : Contribute to redox properties.

Applications in Catalysis

Azane compounds have been investigated for their roles as catalysts in various chemical reactions:

  • Homogeneous Catalysis : They serve as effective catalysts in organic transformations due to their ability to stabilize transition states.
  • Metal Complexes : Transition metal complexes derived from azanes are used in reactions such as hydrogenation and oxidation processes .

Example Case Studies:

  • A study demonstrated that bis(tert-butylamido)cyclodiphosph(III)azane complexes can catalyze the polymerization of cyclic ethers effectively .

Biological Applications

The biological activity of azane compounds is significant due to their structural complexity:

  • Anticancer Activity : Certain azane derivatives have shown promise in inhibiting cancer cell growth by inducing DNA crosslinking .
  • Antimicrobial Properties : The reactivity of azanes allows them to interact with microbial cells effectively.

Research Findings:

Research indicates that azane-based compounds can react with DNA to form both intra-strand and inter-strand crosslinks which are crucial for their anticancer efficacy .

Material Science

Azane derivatives are being explored for their potential applications in material science:

  • Flame Retardants : New cyclodiphosph(V)azane derivatives have been synthesized for use in flame-retardant materials due to their high efficiency and low toxicity .

Comparative Analysis of Flame Retardant Properties:

Compound TypeEfficiencyToxicity LevelApplication Area
Cyclodiphosph(V)azaneHighLowCoatings and textiles
Traditional Flame RetardantsModerateHighPlastics and foams

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Thermal and Chemical Stability
Compound Decomposition Temp. (°C) LOI (%) Solubility
Compound A >350 (predicted) N/A Low (polar aprotic solvents)
Hexachlorocyclodiphosph(V)azane 280–300 28–32 Insoluble in water
Se-Oxidized Cyclodiphosphazane 220–250 N/A Moderate (DMSO, CHCl₃)
Table 2: Supramolecular Interactions
Interaction Type Compound A Se-Oxidized Cyclodiphosphazane
Hydrogen Bonding Bifurcated R₂¹(8) motifs (predicted) R₂¹(8) via NH···Se=O
Halogen Bonding Possible (S= as acceptor) P=Se···Br (observed)
Metal Coordination S/F as donor sites Limited (Se=O prefers soft metals)

Biological Activity

Azane derivatives, particularly those with complex structures such as the one specified in the query, exhibit a wide range of biological activities. This article synthesizes current knowledge on the biological activity of azane compounds, focusing on their pharmacological properties, synthesis, and potential therapeutic applications.

Overview of Azane Compounds

Azanes are acyclic, saturated hydronitrogens characterized by nitrogen and hydrogen atoms linked by single bonds. They can be represented by the general formula NnH2n+2\text{N}_n\text{H}_{2n+2} where nn is the number of nitrogen atoms. Their unique structure allows them to participate in various biological processes and interactions, making them significant in medicinal chemistry .

Biological Activities

Research indicates that azane derivatives possess diverse biological activities, including:

  • Antibacterial : Many azane compounds have demonstrated efficacy against a range of bacterial strains. For example, hybrid azine derivatives show activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal : Certain azines exhibit antifungal properties, effective against pathogens like Candida albicans .
  • Anticancer : Some studies suggest that azanes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral : Azanes have been explored for their potential in treating viral infections, showing activity against several viruses .

The biological activity of azanes can be attributed to several mechanisms:

  • DNA Interaction : Azanes can form complexes with DNA, leading to interstrand crosslinking which disrupts replication and transcription processes .
  • Cell Membrane Disruption : Some azane derivatives disrupt bacterial cell membranes, leading to cell lysis and death .
  • Enzyme Inhibition : Azanes may inhibit key enzymes involved in metabolic pathways of pathogens, thereby exerting their antimicrobial effects .

1. Antimicrobial Activity

A study on hybrid azine derivatives synthesized from quinoline demonstrated significant antibacterial and antifungal activity. The compounds were tested against various strains, revealing minimum inhibitory concentrations (MIC) that indicate potent antimicrobial properties. The structure-activity relationship (SAR) analysis highlighted specific modifications that enhance biological activity .

2. Anticancer Properties

Research on a specific azane derivative indicated its ability to induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death. In vivo studies further confirmed its efficacy in reducing tumor size in animal models .

Data Tables

Activity TypeExample CompoundsTarget Organisms/CellsObserved Effects
AntibacterialHybrid Azine DerivativesE. coli, S. aureusMIC = 11.71 μg/mL
AntifungalAzine ComplexesC. albicansEffective at low concentrations
AnticancerSpecific Azane DerivativeCancer Cell LinesInduces apoptosis

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